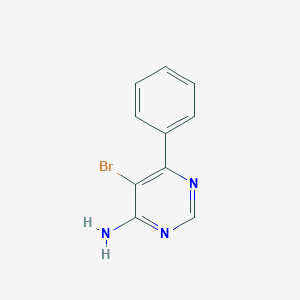

5-Bromo-6-phenyl-4-pyrimidinamine

CAS No.: 69193-23-3

Cat. No.: VC20516676

Molecular Formula: C10H8BrN3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69193-23-3 |

|---|---|

| Molecular Formula | C10H8BrN3 |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | 5-bromo-6-phenylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H8BrN3/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

| Standard InChI Key | CQKCLFNPGHZTNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC=N2)N)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Bromo-6-phenyl-4-pyrimidinamine (C₁₀H₈BrN₃) consists of a pyrimidine ring substituted with bromine at position 5, a phenyl group at position 6, and an amine group at position 4 (Figure 1). The bromine atom introduces steric and electronic effects, while the phenyl and amine groups enhance π-stacking and hydrogen-bonding capabilities, respectively .

Table 1: Key Physicochemical Properties

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Weight | 265.10 g/mol | |

| LogP | ~3.2 | |

| Topological PSA | 25.78 Ų | |

| Hydrogen Bond Donors | 1 (NH₂) |

Synthetic Methodologies

Precursor-Based Approaches

A patent detailing the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (CN108997223B) offers a foundational route . The process involves:

-

Condensation: p-Bromophenylacetic acid reacts with a solid acid catalyst (e.g., sulfated zirconia) in methanol to form intermediate 1.

-

Cyclization: Intermediate 1 undergoes cyclization with dimethyl carbonate and sodium methoxide to yield a pyrimidine core.

-

Chlorination: Phosphorus oxychloride or phosgene introduces chlorine at positions 4 and 6 .

To obtain 5-bromo-6-phenyl-4-pyrimidinamine, amination of the 4-chloro intermediate via nucleophilic substitution with ammonia or amines is hypothesized. This mirrors methods used in synthesizing 4-aminopyrimidine boronic acid derivatives .

Alternative Pathways

Journal studies on ET receptor antagonists highlight the use of bromopyrimidines in medicinal chemistry. For example, introducing amine groups via Suzuki-Miyaura coupling with boronic acids (e.g., 4-aminophenylboronic acid) could provide a route to the target compound .

Physicochemical and Spectroscopic Characterization

Solubility and Stability

The compound’s LogP (~3.2) suggests moderate lipophilicity, aligning with analogs like 5-bromo-4-methyl-6-phenylpyrimidine . It is likely soluble in hydrophobic solvents (e.g., toluene) but poorly soluble in water. Stability under acidic conditions is inferred from similar compounds requiring pH-controlled amination .

Spectroscopic Data

While direct NMR/IR data for 5-bromo-6-phenyl-4-pyrimidinamine is unavailable, related pyrimidines exhibit:

Pharmacological and Industrial Applications

Medicinal Chemistry

Brominated pyrimidines are key intermediates in drug discovery. For instance, N-[5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)pyrimidin-4-yl] sulfonamides show sub-nanomolar ET receptor antagonism . The amine group in 5-bromo-6-phenyl-4-pyrimidinamine may enable similar bioactivity via hydrogen bonding with target proteins.

Table 2: Bioactivity of Pyrimidine Analogs

Material Science

The phenyl and amine groups suggest utility in metal-organic frameworks (MOFs) or as ligands in catalysis, though direct evidence is lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume